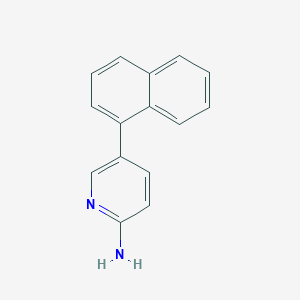
Yttrium(III) carbonate hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yttrium(III) carbonate hydrate is a chemical compound with the formula Y₂(CO₃)₃·xH₂O. It is a white, crystalline solid that is sparingly soluble in water. This compound is part of the rare earth elements group and is used in various scientific and industrial applications due to its unique properties .
Analyse Biochimique
Biochemical Properties
It is known that yttrium, the main component of this compound, has many chemical similarities with lanthanides and can interact with various biomolecules .
Cellular Effects
It can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Yttrium(III) carbonate hydrate in animal models. It is known that yttrium can have toxic effects at high doses .
Méthodes De Préparation
Yttrium(III) carbonate hydrate can be synthesized through several methods:
Analyse Des Réactions Chimiques
Yttrium(III) carbonate hydrate undergoes various chemical reactions, including:
Decomposition: When heated, it decomposes to form yttrium oxide (Y₂O₃) and carbon dioxide.
Reaction with Acids: It reacts with strong acids like hydrochloric acid to form yttrium chloride and carbon dioxide.
Oxidation and Reduction: this compound can participate in redox reactions, although specific conditions and reagents depend on the desired products.
Applications De Recherche Scientifique
Yttrium(III) carbonate hydrate has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of yttrium(III) carbonate hydrate involves its ability to release yttrium ions (Y³⁺) in solution. These ions can interact with various molecular targets, including proteins and nucleic acids, leading to changes in their structure and function. The specific pathways and targets depend on the application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Yttrium(III) carbonate hydrate can be compared with other yttrium compounds, such as:
Yttrium(III) oxide (Y₂O₃): Used in similar applications but has different solubility and reactivity properties.
Yttrium(III) chloride (YCl₃): More soluble in water and used in different types of chemical reactions.
Yttrium(III) nitrate (Y(NO₃)₃): Used in the preparation of other yttrium compounds and has distinct reactivity compared to yttrium carbonate.
This compound is unique due to its specific solubility and reactivity, making it suitable for applications where controlled release of yttrium ions is required.
Propriétés
IUPAC Name |
yttrium(3+);tricarbonate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3CH2O3.H2O.2Y/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUZDKUDCZNBJS-UHFFFAOYSA-H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Y+3].[Y+3] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2O10Y2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![2-[(Tert-butoxycarbonyl)amino]-2-(trifluoromethyl)pent-4-enoic acid](/img/structure/B6321078.png)
